Bipinnatin J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bipinnatin J is a natural product found in Antillogorgia bipinnata with data available.
Scientific Research Applications
Synthesis Techniques and Pathways
Bipinnatin J, a compound isolated from marine sources, has been the subject of various synthetic studies due to its intriguing chemical structure and potential biological activities. The total synthesis of this compound has been achieved through different methodologies, highlighting the compound's significance in synthetic organic chemistry. For instance, Huang and Rawal (2006) accomplished the synthesis using a silver ion promoted SN1-type gamma-alkylation of a siloxyfuran and a diastereoselective Cr(II)-mediated macrocyclization, demonstrating the influence of the furanone stereocenter at C10 on the stereochemistry of additional stereocenters (Qinhua Huang & V. Rawal, 2006). Roethle and Trauner (2006) described a nine-step, stereoselective synthesis featuring a ruthenium-catalyzed Alder-ene reaction, Stille cross-coupling, and intramolecular Nozaki-Hiyama-Kishi allylation, discussing the biosynthetic relationship between this compound and other diterpenes isolated from gorgonian corals (P. A. Roethle & D. Trauner, 2006).
Biosynthetic Relationships and Derivatives
The exploration of biosynthetic relationships among furanocembranoids, including this compound, has provided insights into the possible biosynthetic pathways and interrelations among various marine natural products. Roethle, Hernandez, and Trauner (2006) reported the asymmetric total synthesis of (-)-Bipinnatin J and its conversion into other compounds like (+)-intricarene, highlighting the potential role of transannular 1,3-dipolar cycloadditions in biosynthesis and the interconnected nature of marine diterpenes (P. A. Roethle, Paul T. Hernandez, & D. Trauner, 2006). Further synthesis studies by Tang, Bray, and Pattenden (2009) involved a biogenetically patterned pathway from (-)-Bipinnatin J to (+)-intricarene, utilizing a novel transannular [5+2] (1,3-dipolar) cycloaddition, mimicking the natural biosynthesis pathway (Bencan Tang, C. D. Bray, & G. Pattenden, 2009).
Photochemical Studies
Photochemical isomerisation studies on this compound and related compounds like rubifolide have unraveled some aspects of the biosynthesis interrelationships between macrocyclic and polycyclic cembranoids found in corals. These studies, conducted by Li and Pattenden (2011), have provided insights into the photochemical reactions and potential biosynthetic pathways involved in the natural production of these complex marine natural products (Yi Li & G. Pattenden, 2011).
Properties
Molecular Formula |
C20H24O4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2Z,5S,11S,12S)-12-hydroxy-3,14-dimethyl-11-prop-1-en-2-yl-6,16-dioxatricyclo[11.2.1.15,8]heptadeca-1(15),2,8(17),13-tetraen-7-one |
InChI |
InChI=1S/C20H24O4/c1-11(2)17-6-5-14-10-16(24-20(14)22)8-12(3)7-15-9-13(4)19(23-15)18(17)21/h7,9-10,16-18,21H,1,5-6,8H2,2-4H3/b12-7-/t16-,17-,18-/m0/s1 |
InChI Key |
RCFMTOJVVOOMTO-PVUOXGCVSA-N |
Isomeric SMILES |
C/C/1=C/C2=CC(=C(O2)[C@H]([C@@H](CCC3=C[C@H](C1)OC3=O)C(=C)C)O)C |
Canonical SMILES |
CC1=CC2=CC(=C(O2)C(C(CCC3=CC(C1)OC3=O)C(=C)C)O)C |
Synonyms |
bipinnatin J |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.